N-(5-chloro-2-methoxyphenyl)-N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide
Description
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Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-26-17-3-2-14(20)10-15(17)22-19(25)18(24)21-11-16(13-4-7-27-12-13)23-5-8-28-9-6-23/h2-4,7,10,12,16H,5-6,8-9,11H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCYUWUKNRMIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=COC=C2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-N'-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer cell proliferation and antimicrobial activity. Preliminary studies suggest that the compound may inhibit specific enzymes or receptors that are crucial for tumor growth and survival.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds within the same chemical family have been tested against various human cancer cell lines, demonstrating varying degrees of cytotoxicity:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 (Lung) | 6.75 ± 0.19 | 2D Assay |
| Compound B | HCC827 (Lung) | 5.13 ± 0.97 | 3D Assay |
| Compound C | NCI-H358 (Lung) | 1.73 ± 0.01 | 3D Assay |
These findings indicate a promising potential for further development as an anticancer agent, particularly in targeting lung cancer cells.
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various pathogens. Studies have shown that derivatives of similar structures possess notable antibacterial effects, suggesting that this compound may also be effective against bacterial infections.
Case Studies
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Case Study on Antitumor Efficacy :
- In a controlled study, a derivative of the compound was administered to A549 and HCC827 cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating substantial cytotoxicity at lower concentrations.
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Case Study on Antimicrobial Effects :
- Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Research Findings
Research has consistently highlighted the need for further optimization of the chemical structure to enhance selectivity and reduce toxicity towards normal cells. The following table summarizes key findings from various studies:
| Study | Focus Area | Key Findings |
|---|---|---|
| Study 1 | Antitumor Activity | High cytotoxicity in lung cancer cell lines; further optimization needed |
| Study 2 | Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; MIC values promising |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
